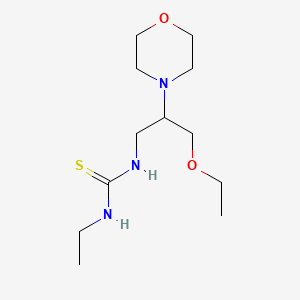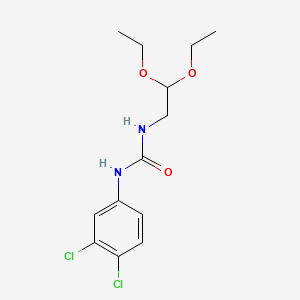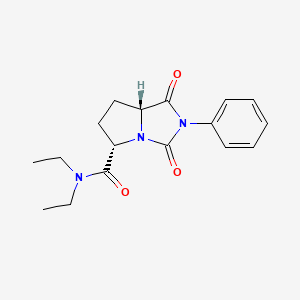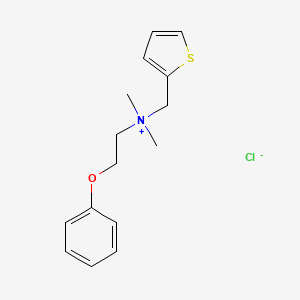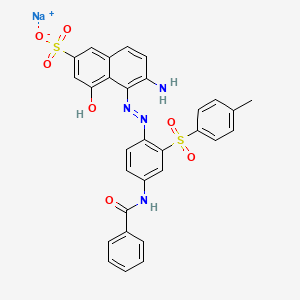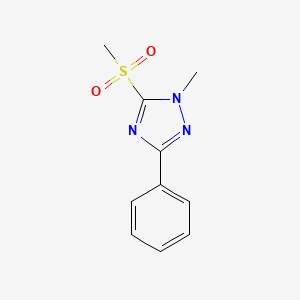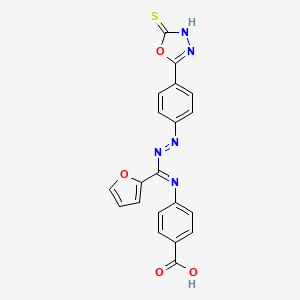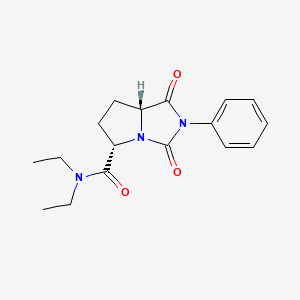
1,3-Propanediol, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, dicarbamate is a chemical compound that belongs to the class of carbamates It is known for its applications in various fields, including pharmaceuticals, where it is used as an intermediate in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, dicarbamate can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically carried out in the presence of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of glycerol, ethylene oxide, acrolein, or glucose as feedstocks . These feedstocks undergo various chemical processes, including hydration, hydrogenation, and carbonylation, to produce 1,3-propanediol, which is then converted to the dicarbamate.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols.
Scientific Research Applications
1,3-Propanediol, dicarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1,3-propanediol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance inhibitory neurotransmission through modulation of the GABAA receptor . Additionally, it can interact with voltage-gated ion channels, such as Na+ channels, to exert its effects .
Comparison with Similar Compounds
1,3-Propanediol, dicarbamate can be compared with other similar compounds, such as:
Meprobamate: A known muscle relaxant and anxiolytic agent.
Felbamate: An anticonvulsant that is effective against seizures.
Cenobamate: A newer antiseizure drug with a unique mechanism of action.
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential for use in pharmaceuticals, industry, and scientific research make it a compound of great interest. Further research into its mechanisms of action and comparison with similar compounds will continue to uncover its full potential.
Properties
CAS No. |
91144-51-3 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c6-4(8)10-2-1-3-11-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
InChI Key |
OFHQHVCVSKOCCH-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





